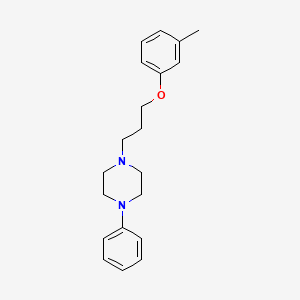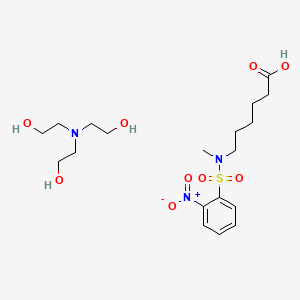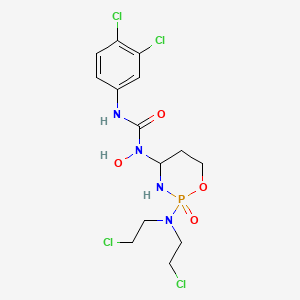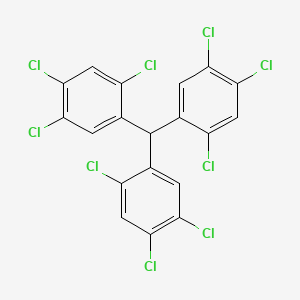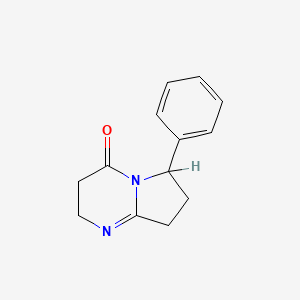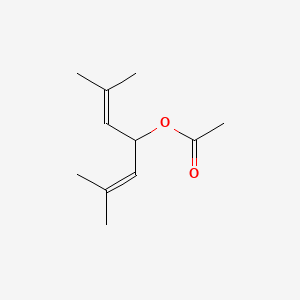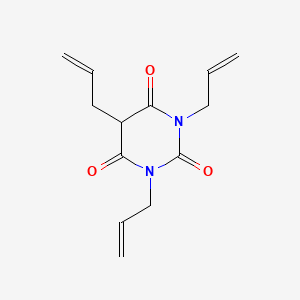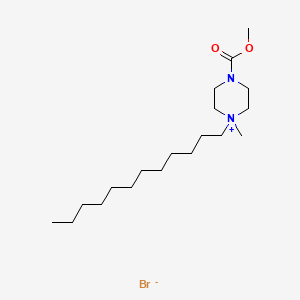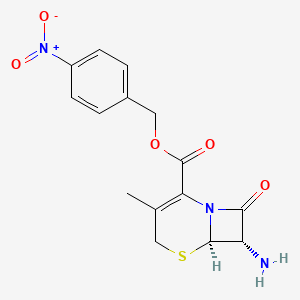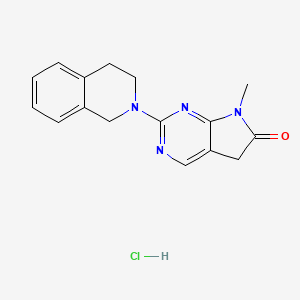
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo-pyrimidine core fused with an isoquinoline moiety. The presence of a monohydrochloride group further enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo-pyrimidine core, followed by the introduction of the isoquinoline moiety. Key steps include:
Cyclization Reactions: Formation of the pyrrolo-pyrimidine core through cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the isoquinoline group via nucleophilic substitution reactions.
Methylation: Addition of a methyl group to the pyrrolo-pyrimidine core using methylating agents such as methyl iodide.
Hydrochloride Formation: Conversion to the monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the pyrrolo-pyrimidine and isoquinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds.
Aplicaciones Científicas De Investigación
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: Used as a probe to study cellular processes and molecular pathways.
Material Science:
Mecanismo De Acción
The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives: Compounds with similar core structures but different substituents.
Isoquinoline derivatives: Compounds with the isoquinoline moiety but different core structures.
Uniqueness
The uniqueness of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride lies in its combined pyrrolo-pyrimidine and isoquinoline structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Propiedades
Número CAS |
122113-25-1 |
|---|---|
Fórmula molecular |
C16H17ClN4O |
Peso molecular |
316.78 g/mol |
Nombre IUPAC |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C16H16N4O.ClH/c1-19-14(21)8-13-9-17-16(18-15(13)19)20-7-6-11-4-2-3-5-12(11)10-20;/h2-5,9H,6-8,10H2,1H3;1H |
Clave InChI |
DFUPNMZUMXDJGN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CC2=CN=C(N=C21)N3CCC4=CC=CC=C4C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



